
A Comparative Guide to DAT Inhibitors: SRI-
31142 and GBR-12935

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: SRI-31142

Cat. No.: B610991 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent dopamine transporter

(DAT) inhibitors: SRI-31142 and GBR-12935. By presenting key experimental data, detailed

methodologies, and visual representations of their mechanisms, this document aims to equip

researchers with the necessary information to make informed decisions for their studies.

Introduction
The dopamine transporter is a critical regulator of dopaminergic neurotransmission and a key

target for therapeutic agents and drugs of abuse. Understanding the nuanced differences

between DAT inhibitors is paramount for advancing neuroscience research and drug

development. This guide focuses on a comparative analysis of SRI-31142, a putative allosteric

inhibitor, and GBR-12935, a well-characterized competitive inhibitor. While both compounds

target the DAT, their distinct mechanisms of action result in significantly different

pharmacological profiles. GBR-12935 is a potent and selective dopamine reuptake inhibitor,

whereas SRI-31142 is a putative allosteric inhibitor of the dopamine transporter.[1][2] Notably,

in behavioral studies, SRI-31142 did not produce the abuse-related effects observed with

cocaine and GBR-12935.[2]

Data Presentation
The following tables summarize the quantitative data for SRI-31142 and GBR-12935, focusing

on their binding affinities and in vitro uptake inhibition properties.
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Table 1: In Vitro Binding Affinity (Ki, nM)

Compo
und

DAT SERT NET

Selectiv
ity
(SERT/D
AT)

Selectiv
ity
(NET/D
AT)

Species
Referen
ce

SRI-

31142
1.9 - - - - - [3]

GBR-

12935
3.7 1261 289 340.8 78.1 -

Note: A lower Ki value indicates a higher binding affinity. Selectivity ratios are calculated from

the provided Ki values.

Table 2: In Vitro Monoamine Uptake Inhibition (IC50, nM)

Compound
Dopamine
(DAT)

Serotonin
(SERT)

Norepineph
rine (NET)

Species Reference

SRI-31142
Partial

Efficacy

Partial

Efficacy

Partial

Efficacy

Rat Brain

Synaptosome

s

GBR-12935 1-6 - -

Rat Brain

Synaptic

Vesicles

[4]

Note: A lower IC50 value indicates greater potency in inhibiting uptake.

Comparative In Vivo Effects
Studies utilizing intracranial self-stimulation (ICSS) in rats have revealed stark differences in

the in vivo effects of SRI-31142 and GBR-12935. GBR-12935, similar to other abused DAT

inhibitors like cocaine, produces abuse-related increases in ICSS. In contrast, SRI-31142 did

not produce such increases and instead reduced ICSS responses at effective doses.
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Furthermore, SRI-31142 was found to block cocaine-induced increases in ICSS and dopamine

levels in the nucleus accumbens (NAc).

Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the dopamine

transporter.

Methodology:

Membrane Preparation: Membranes are prepared from cells or tissues expressing the

dopamine transporter. Frozen tissue or washed cells are homogenized in a cold lysis buffer

(e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors). The homogenate

is centrifuged to pellet the membranes, which are then washed and resuspended in a

suitable buffer. A sample is taken for protein quantification (e.g., BCA assay).

Assay Setup: The assay is typically conducted in a 96-well plate format in a final volume of

250 µL per well.

Incubation: To each well, the following are added:

150 µL of the membrane preparation (containing a specific amount of protein, e.g., 50-120

µg for tissue).

50 µL of the competing test compound at various concentrations.

50 µL of a radioligand solution (e.g., [3H]GBR-12935) at a fixed concentration.

Equilibrium: The plate is incubated (e.g., at 30°C for 60 minutes) with gentle agitation to

allow the binding to reach equilibrium.

Filtration: The incubation is terminated by rapid vacuum filtration through a filter mat (e.g.,

GF/C filters presoaked in 0.3% PEI) to separate the bound from the free radioligand. The

filters are then washed multiple times with ice-cold wash buffer.

Quantification: The radioactivity trapped on the filters is counted using a scintillation counter.
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Data Analysis: Non-specific binding is subtracted from the total binding to yield specific

binding. The data are then analyzed using non-linear regression to determine the IC50 value

of the test compound. The Ki value is calculated from the IC50 using the Cheng-Prusoff

equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is

its dissociation constant.

In Vitro Dopamine Uptake Assay
Objective: To measure the potency (IC50) of a test compound to inhibit dopamine uptake into

synaptosomes.

Methodology:

Synaptosome Preparation: Synaptosomes are prepared from brain tissue (e.g., striatum).

The tissue is homogenized in a suitable buffer and centrifuged at low speed to remove larger

debris. The resulting supernatant is then centrifuged at a higher speed to pellet the

synaptosomes. The pellet is resuspended in an assay buffer.

Assay Setup: The assay is performed in tubes or plates.

Pre-incubation: Synaptosomes are pre-incubated with various concentrations of the test

compound or vehicle.

Uptake Initiation: Dopamine uptake is initiated by adding a known concentration of

radiolabeled dopamine (e.g., [3H]dopamine).

Incubation: The mixture is incubated for a short period (e.g., minutes) at a controlled

temperature (e.g., 37°C).

Uptake Termination: The uptake is terminated by rapid filtration through a filter mat to

separate the synaptosomes from the extracellular medium. The filters are washed with ice-

cold buffer.

Quantification: The radioactivity retained by the synaptosomes on the filters is measured

using a scintillation counter.
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Data Analysis: The amount of [3H]dopamine taken up in the presence of the test compound

is compared to the uptake in the control (vehicle) condition. The IC50 value is determined by

non-linear regression analysis of the concentration-response curve.
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Radioligand Binding Assay Workflow.

Need Custom Synthesis?
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Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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